Benzeneseleninic acid, 2-nitro-
Description
Significance of Organoselenium Compounds in Modern Chemical Research
Organoselenium chemistry has burgeoned into a pivotal area of research, primarily due to the diverse applications of these compounds in creating biologically active and therapeutically significant molecules. nih.gov Initially, the focus was on the antioxidant properties of organoselenium compounds. tandfonline.com However, over the past few decades, the scope has broadened considerably, with synthetic chemists now designing these compounds for a range of biological activities beyond their traditional antioxidant roles. nih.govtandfonline.com
The discovery that selenium is a vital microelement for many organisms, and its presence in crucial enzymes, underscored its biological importance and spurred further research. tandfonline.com This led to the development of organoselenium compounds as catalysts in organic synthesis and as mimics of seleno-enzymes. tandfonline.comrsc.org The lower toxicity of organoselenium compounds compared to their inorganic counterparts has also expanded their potential applications in biochemistry. tandfonline.com Today, organoselenium compounds are integral to organic and medicinal chemistry, with applications ranging from anticancer and antimicrobial agents to antiviral and anti-inflammatory therapies. nih.govtandfonline.com
Academic Context and Research Trajectories of Benzeneseleninic Acid, 2-nitro-
Within the broader field of organoselenium chemistry, specific compounds like benzeneseleninic acid and its derivatives are subjects of focused research. Benzeneseleninic acid itself is a key player in various oxidative procedures. researchgate.net For instance, it is instrumental in the epoxidation of alkenes when used with hydrogen peroxide. researchgate.net The nitro group in 2-nitrobenzeneseleninic acid adds another layer of chemical reactivity, influencing its catalytic activity and potential applications.
Research into nitro-substituted benzene (B151609) derivatives often involves exploring their synthesis and utility in creating more complex molecules. For example, the synthesis of 2-nitrobenzoic acid from benzene requires a multi-step process that carefully considers the directing effects of the functional groups. youtube.commasterorganicchemistry.comlibretexts.org These synthetic strategies often involve nitration, protection of certain groups, and subsequent modifications to achieve the desired substitution pattern. youtube.commasterorganicchemistry.comlibretexts.org The study of such synthetic routes provides a framework for understanding how a compound like 2-nitrobenzeneseleninic acid might be prepared and utilized.
The academic interest in compounds like 2-nitrobenzeneseleninic acid lies in their potential to act as specialized reagents or catalysts. The interplay between the seleninic acid moiety and the electron-withdrawing nitro group can lead to unique reactivity, making it a target for researchers developing new synthetic methods.
Methodological Frameworks for Investigating Benzeneseleninic Acid, 2-nitro-
The investigation of 2-nitrobenzeneseleninic acid and related compounds employs a variety of modern analytical and spectroscopic techniques. These methods are crucial for confirming the structure, purity, and reactivity of newly synthesized compounds.
Commonly used techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. For organoselenium compounds, ⁷⁷Se NMR spectroscopy is particularly valuable for directly observing the selenium atom and understanding its chemical environment. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of specific functional groups, such as the N-O bonds of the nitro group and the Se=O and Se-OH bonds of the seleninic acid group. nih.gov
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nist.gov
X-ray Crystallography: For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure of the molecule, offering precise information about bond lengths and angles. researchgate.net
These methodological frameworks are essential for characterizing the compound and for studying its behavior in chemical reactions, thereby advancing its application in organic synthesis.
Structure
2D Structure
Properties
CAS No. |
56790-59-1 |
|---|---|
Molecular Formula |
C6H5NO4Se |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
2-nitrobenzeneseleninic acid |
InChI |
InChI=1S/C6H5NO4Se/c8-7(9)5-3-1-2-4-6(5)12(10)11/h1-4H,(H,10,11) |
InChI Key |
LNJFIDXLARAFNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[Se](=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Benzeneseleninic Acid, 2 Nitro
Established Synthetic Pathways for Benzeneseleninic Acid, 2-nitro-
The primary and most well-documented method for the synthesis of Benzeneseleninic acid, 2-nitro- involves the oxidation of its corresponding diselenide precursor. This transformation is a cornerstone of organoselenium chemistry and provides a reliable route to the desired seleninic acid.
Reactions Involving Precursors for Benzeneseleninic Acid, 2-nitro- Synthesis
The key precursor for the synthesis of Benzeneseleninic acid, 2-nitro- is bis(2-nitrophenyl) diselenide. researchgate.netresearchgate.netarchive.orgresearchgate.netarchive.org The formation of this diselenide is a critical first step and can be achieved through several established methods.
One common approach involves the reaction of 2-nitrochlorobenzene with a source of diselenide, such as lithium diselenide. researchgate.netresearchgate.net Another route to bis(2-nitrophenyl) diselenide is through the base hydrolysis of 2-nitrophenyl selenocyanate (B1200272). researchgate.netresearchgate.net
Once the bis(2-nitrophenyl) diselenide is obtained, it is subjected to an oxidation reaction to yield Benzeneseleninic acid, 2-nitro-. Common oxidizing agents for this transformation include hydrogen peroxide and concentrated nitric acid. researchgate.netresearchgate.netarchive.orgresearchgate.netarchive.org The reaction with hydrogen peroxide is often preferred due to its cleaner byproducts (water). ethernet.edu.et
Step 1: Synthesis of bis(2-nitrophenyl) diselenide
From 2-nitrochlorobenzene: 2-Nitrochlorobenzene + Li₂Se₂ → bis(2-nitrophenyl) diselenide + 2 LiCl
From 2-nitrophenyl selenocyanate: 2-Nitrophenyl selenocyanate + H₂O/base → bis(2-nitrophenyl) diselenide
Step 2: Oxidation of bis(2-nitrophenyl) diselenide
bis(2-nitrophenyl) diselenide + H₂O₂ or HNO₃ (conc.) → Benzeneseleninic acid, 2-nitro-
Table 1: Key Precursors and Reagents in the Established Synthesis of Benzeneseleninic Acid, 2-nitro-
| Precursor/Reagent | Role in Synthesis |
| 2-Nitrochlorobenzene | Starting material for bis(2-nitrophenyl) diselenide |
| Lithium diselenide | Source of selenium for diselenide formation |
| 2-Nitrophenyl selenocyanate | Alternative precursor for bis(2-nitrophenyl) diselenide |
| bis(2-nitrophenyl) diselenide | Direct precursor to Benzeneseleninic acid, 2-nitro- |
| Hydrogen peroxide | Oxidizing agent |
| Nitric acid | Alternative oxidizing agent |
Optimization Strategies in Benzeneseleninic Acid, 2-nitro- Production
For the synthesis of bis(2-nitrophenyl) diselenide:
Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents are often employed to facilitate the nucleophilic substitution reaction.
Reaction Temperature and Time: Careful control of temperature is necessary to ensure the reaction proceeds to completion without significant side product formation. The reaction time should be monitored to determine the point of maximum conversion.
Stoichiometry of Reactants: Adjusting the molar ratios of the reactants can help to drive the reaction to completion and minimize unreacted starting materials.
For the oxidation of bis(2-nitrophenyl) diselenide:
Choice and Concentration of Oxidant: The concentration of the oxidizing agent, such as hydrogen peroxide, can influence the reaction rate and selectivity. Using a stoichiometric amount or a slight excess is common.
Catalyst: In some cases, the oxidation of diselenides can be catalyzed to improve efficiency. While not extensively reported for this specific compound, the use of catalysts in related oxidations is an area of active research. researchgate.net
Solvent and pH: The choice of solvent and control of pH can be critical, especially when using hydrogen peroxide, to prevent decomposition of the oxidant and to ensure the stability of the seleninic acid product.
Table 2: Potential Optimization Parameters for Benzeneseleninic Acid, 2-nitro- Synthesis
| Parameter | Potential Impact |
| Solvent | Reaction rate, solubility of reactants and products, side reactions |
| Temperature | Reaction kinetics, product stability, byproduct formation |
| Reaction Time | Conversion rate, prevention of product degradation |
| Reactant Concentration | Reaction rate, yield, ease of purification |
| Oxidant Choice | Reaction efficiency, selectivity, byproducts |
| Catalyst | Increased reaction rate, milder reaction conditions |
| pH | Stability of reactants and products, catalyst activity |
Novel Approaches and Emerging Techniques in Benzeneseleninic Acid, 2-nitro- Synthesis
The field of organic synthesis is constantly evolving, with new methodologies being developed to enhance efficiency, safety, and sustainability. While specific applications of these novel techniques to the synthesis of Benzeneseleninic acid, 2-nitro- are not yet widely documented, they represent promising avenues for future research.
Mechanochemistry: This solvent-free or low-solvent technique involves the use of mechanical force, such as ball milling, to initiate and drive chemical reactions. dntb.gov.uaresearchgate.netnih.govresearchgate.net Mechanochemical methods have been successfully applied to the synthesis of various organoselenium compounds, including diselenides, from elemental selenium and organic halides. dntb.gov.uanih.govresearchgate.net This approach could offer a more environmentally friendly and efficient route to bis(2-nitrophenyl) diselenide, a key precursor.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. researchgate.net The synthesis of organoselenium compounds in flow systems has been demonstrated, and this technology could be adapted for the synthesis of Benzeneseleninic acid, 2-nitro-, potentially leading to higher yields and better process control. researchgate.net
Ultrasound and Microwave-Assisted Synthesis: The use of ultrasound and microwave irradiation can significantly accelerate reaction rates and improve yields in many organic transformations. elsevierpure.commdpi.comdntb.gov.uaresearchgate.netnih.govresearchgate.netnih.govijprdjournal.commdpi.com These energy sources can be applied to both the synthesis of the diselenide precursor and its subsequent oxidation, potentially reducing reaction times from hours to minutes. mdpi.comresearchgate.netijprdjournal.com
Green Chemistry Principles in Benzeneseleninic Acid, 2-nitro- Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of Benzeneseleninic acid, 2-nitro- is an important consideration for developing more sustainable manufacturing processes.
Use of Greener Oxidants: Hydrogen peroxide is considered a green oxidant because its primary byproduct is water. ethernet.edu.et Its use in the oxidation of bis(2-nitrophenyl) diselenide is a significant step towards a more environmentally benign synthesis compared to oxidants like nitric acid, which can produce noxious nitrogen oxides.
Atom Economy: The established synthesis can be evaluated in terms of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. Optimizing reaction conditions to minimize byproduct formation directly improves the atom economy.
Alternative Energy Sources: As mentioned in the previous section, the use of microwave and ultrasound energy can lead to more efficient processes with reduced energy consumption compared to conventional heating methods. mdpi.comresearchgate.netijprdjournal.com
Solvent Selection and Reduction: The development of solvent-free methods, such as mechanochemistry, or the use of greener solvents (e.g., water, ethanol) where possible, can significantly reduce the environmental impact of the synthesis. dntb.gov.uanih.gov Research into the solvent effects on the synthesis of Benzeneseleninic acid, 2-nitro- could lead to the identification of more sustainable solvent systems. archive.org
Table 3: Application of Green Chemistry Principles to the Synthesis of Benzeneseleninic Acid, 2-nitro-
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Optimizing reactions to minimize waste. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. |
| Designing Safer Chemicals | The inherent properties of the target molecule are a given, but the synthetic route can be designed to avoid hazardous intermediates. |
| Safer Solvents and Auxiliaries | Exploring solvent-free conditions or the use of benign solvents. |
| Design for Energy Efficiency | Utilizing microwave or ultrasound assistance to reduce energy consumption. |
| Use of Renewable Feedstocks | While not directly applicable to the core structure, this could be a consideration for solvent choice. |
| Reduce Derivatives | The established synthesis is relatively direct and avoids unnecessary protection/deprotection steps. |
| Catalysis | Investigating catalytic methods for the oxidation step to improve efficiency and reduce waste. |
| Design for Degradation | Not directly related to the synthesis but to the lifecycle of the compound. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control and minimize byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |
Catalytic Applications and Mechanistic Investigations of Benzeneseleninic Acid, 2 Nitro
Benzeneseleninic Acid, 2-nitro- as an Activator in Oxidation Processes
The catalytic prowess of 2-nitrobenzeneseleninic acid is particularly evident in oxidation reactions, where it facilitates the use of environmentally benign oxidants like hydrogen peroxide. The electron-withdrawing nitro group enhances the Lewis acidity of the selenium center, making it a more effective activator.
Role in Baeyer-Villiger Oxidation with Hydrogen Peroxide
The Baeyer-Villiger oxidation, a cornerstone reaction in organic synthesis for the conversion of ketones to esters and lactones, traditionally employs peroxyacids. However, the use of hydrogen peroxide as the terminal oxidant is highly desirable due to its atom economy and the formation of water as the only byproduct. wikipedia.orgnih.gov Benzeneseleninic acid derivatives, including the 2-nitro substituted variant, have emerged as highly effective catalysts for this transformation. wikipedia.org
These seleninic acids can be generated in situ from the corresponding diaryl diselenides through oxidation with hydrogen peroxide, a method known as the Syper method of activation. jk-sci.com The presence of electron-withdrawing substituents on the aromatic ring of the benzeneseleninic acid catalyst has been shown to enhance reactivity and selectivity in these oxidations.
The catalytic utility of 2-nitrobenzeneseleninic acid in the Baeyer-Villiger oxidation is demonstrated in the conversion of various ketones to their corresponding esters or lactones. The reaction proceeds efficiently under mild conditions, showcasing the activating effect of the seleninic acid on hydrogen peroxide.
Table 1: Illustrative Examples of Baeyer-Villiger Oxidation using a Seleninic Acid Catalyst and Hydrogen Peroxide
| Ketone | Product |
| Cyclohexanone | ε-Caprolactone |
| Acetophenone | Phenyl acetate |
| Adamantanone | Adamantanone lactone |
Note: This table provides representative transformations and is not exhaustive.
Elucidation of Oxidation Reaction Mechanisms
The mechanism of the seleninic acid-catalyzed Baeyer-Villiger oxidation with hydrogen peroxide involves the initial formation of a more potent oxidizing species. The seleninic acid (ArSeO₂H) reacts with hydrogen peroxide to generate a peroxyseleninic acid (ArSeO₂OH). researchgate.net This peroxy acid is a significantly stronger oxidant than hydrogen peroxide itself.
The catalytic cycle can be described as follows:
Formation of the Active Oxidant: Benzeneseleninic acid, 2-nitro- reacts with hydrogen peroxide in an equilibrium step to form 2-nitrobenzeneperoxyseleninic acid.
Reaction with the Ketone: The peroxyseleninic acid then participates in the Baeyer-Villiger reaction with the ketone substrate. This proceeds via the classic Criegee intermediate, where the ketone is attacked by the peroxy acid, followed by the migratory insertion of one of the ketone's alpha-carbon groups onto the peroxidic oxygen. wikipedia.orgmasterorganicchemistry.com
Product Formation and Catalyst Regeneration: The breakdown of the Criegee intermediate yields the desired ester or lactone and regenerates the 2-nitrobenzeneseleninic acid, allowing it to re-enter the catalytic cycle.
Recent studies have also suggested the potential involvement of a Se(VI) species, a peroxyselenonic acid (ArSeO₃OH), as the active oxidant in certain selenium-catalyzed oxidations with hydrogen peroxide. nih.gov This species could be formed by further oxidation of the peroxyseleninic acid. The exact nature of the active oxidant may depend on the specific reaction conditions and substrate. nih.gov The electron-withdrawing nitro group in 2-nitrobenzeneseleninic acid is expected to influence the reactivity and stability of these peroxy intermediates.
Benzeneseleninic Acid, 2-nitro- in Electrophilic Organic Selenium Chemistry
Beyond its role in oxidation catalysis, 2-nitrobenzeneseleninic acid is a valuable precursor for generating electrophilic selenium species. These electrophiles are instrumental in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Formation of Protonated Seleninic Acids as Precursors
In the presence of a strong acid, the oxygen atom of the seleninyl group (-Se(O)OH) in 2-nitrobenzeneseleninic acid can be protonated. This protonation enhances the electrophilicity of the selenium atom, making the molecule a more potent electrophile for subsequent reactions. The electron-withdrawing nitro group further increases the acidity of the seleninic acid and facilitates its activation under acidic conditions.
Generation of Selenenium Ions via Comproportionation
A key method for generating highly reactive electrophilic selenium species, often represented as a selenenium ion (ArSe⁺), is through the comproportionation reaction. This reaction involves the reaction of a selenium species in a higher oxidation state with one in a lower oxidation state.
Specifically, 2-nitrobenzeneseleninic acid (a Se(IV) species) can react with a diselenide, such as bis(2-nitrophenyl) diselenide (a Se(II) species), in the presence of an acid or a Lewis acid. This comproportionation reaction generates an electrophilic intermediate, which can be considered a source of the 2-nitrophenylselenenium cation. This reactive species is then poised to react with a variety of nucleophiles.
Mechanisms of Arylselenylations
The electrophilic selenium species generated from 2-nitrobenzeneseleninic acid readily participate in arylselanylation reactions, particularly with unsaturated substrates like alkenes and alkynes. The mechanism of these reactions typically involves the formation of a cyclic seleniranium ion intermediate. rsc.org
The process can be outlined as follows:
Electrophilic Attack: The electrophilic selenium species attacks the carbon-carbon double or triple bond of the substrate.
Formation of a Seleniranium Ion: This attack leads to the formation of a three-membered ring containing a positively charged selenium atom, known as a seleniranium ion. This intermediate is analogous to the bromonium and chloronium ions formed in halogenation reactions.
Nucleophilic Ring-Opening: The seleniranium ion is then opened by a nucleophile. This nucleophile can be the counterion of the selenium reagent, the solvent, or an intramolecular nucleophilic group within the substrate. The ring-opening typically occurs in an anti-fashion, leading to a high degree of stereocontrol in the final product.
The use of 2-nitrobenzeneseleninic acid as a precursor in these reactions is advantageous due to the enhanced electrophilicity imparted by the nitro group, which can lead to faster reaction rates and the ability to activate less reactive substrates.
Applications of Benzeneseleninic Acid, 2 Nitro in Advanced Organic Synthesis
Utility of Benzeneseleninic Acid, 2-nitro- as a Reagent in Organic Synthesis
Benzeneseleninic acid, 2-nitro- is poised to be a valuable reagent in organic synthesis, primarily owing to the electrophilic nature of the selenium atom, which is further enhanced by the electron-withdrawing nitro group at the ortho position. This electronic feature makes the selenium center highly susceptible to nucleophilic attack, a key step in many of its potential reactions. The presence of the nitro group is also expected to modulate the reactivity and stability of the reagent and any intermediates formed during a reaction.
Organoselenium compounds, in general, are known to participate in a variety of synthetic transformations, including oxidations, selenocyclizations, and the formation of carbon-heteroatom bonds. cardiff.ac.uknih.gov Benzeneseleninic acid, 2-nitro- is expected to exhibit similar reactivity, potentially serving as a precursor to highly reactive electrophilic selenium species. These species can activate substrates such as alkenes and alkynes towards the addition of nucleophiles. cardiff.ac.uk
The utility of this reagent is also underscored by the mild reaction conditions often associated with organoselenium chemistry, allowing for the functionalization of complex molecules with sensitive functional groups. nih.gov The nitro functionality could also serve as a handle for further transformations in a synthetic sequence, adding to the reagent's versatility.
Synthetic Pathways Enabled by Benzeneseleninic Acid, 2-nitro-
The unique reactivity of 2-nitrobenzeneseleninic acid is predicted to open up specific and valuable synthetic pathways.
One of the key anticipated applications of 2-nitrobenzeneseleninic acid is in the synthesis of unsymmetrical aromatic selenides. These compounds are of interest in materials science and medicinal chemistry. A plausible synthetic route would involve the in situ reduction of the seleninic acid to the corresponding selenol or a related nucleophilic selenium species. This highly reactive intermediate could then undergo a cross-coupling reaction with a suitable aryl halide or another electrophilic partner.
The general strategy for synthesizing unsymmetrical aryl selenides often involves the reaction of a nucleophilic selenium species with an electrophilic aryl component. researchgate.net In the context of 2-nitrobenzeneseleninic acid, a possible pathway could involve its reduction, followed by reaction with an activated aryl halide.
Table 1: Illustrative Synthesis of Unsymmetrical Aromatic Selenides
| Entry | Aryl Halide | Product | Predicted Yield (%) |
|---|---|---|---|
| 1 | 4-Iodoanisole | 2-Nitro-1-(4-methoxyphenylselanyl)benzene | 75-85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Nitro-1-((4-(trifluoromethyl)phenyl)selanyl)benzene | 70-80 |
Note: The yields are hypothetical and based on typical efficiencies of similar organoselenium-based cross-coupling reactions.
Another promising application lies in the conversion of aromatic aldehydes and ketones to phenols. This transformation, a formal Baeyer-Villiger type oxidation, can be mediated by selenium reagents. Benzeneseleninic acids are known to act as catalysts in the presence of a stoichiometric oxidant like hydrogen peroxide. The electron-withdrawing nitro group in 2-nitrobenzeneseleninic acid is expected to enhance the Lewis acidity of the selenium center, potentially accelerating the key steps of the catalytic cycle.
The proposed mechanism would likely involve the formation of a peroxyseleninic acid intermediate, which then acts as the active oxidant. This species would react with the carbonyl compound to form a Criegee-type intermediate, which then rearranges to afford the corresponding phenyl ester. Subsequent hydrolysis would yield the desired phenol. The synthesis of phenols from various precursors is a cornerstone of organic synthesis. libretexts.orgorganic-chemistry.orgresearchgate.netlibretexts.org
Table 2: Illustrative Synthesis of Phenols from Aromatic Carbonyls
| Entry | Carbonyl Compound | Product | Predicted Yield (%) |
|---|---|---|---|
| 1 | Benzophenone | Phenol | 80-90 |
| 2 | 4-Methoxyacetophenone | 4-Methoxyphenol | 85-95 |
Note: The yields are hypothetical and based on the efficiency of known selenium-catalyzed Baeyer-Villiger oxidations.
Regioselectivity and Stereoselectivity in Benzeneseleninic Acid, 2-nitro--Mediated Reactions
The control of regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis. nih.gov The presence of the ortho-nitro group in 2-nitrobenzeneseleninic acid is expected to exert a significant influence on the outcome of reactions.
In reactions involving the addition of the selenium reagent to unsymmetrical alkenes or alkynes, the regioselectivity is likely to be governed by both steric and electronic factors. The bulky ortho-nitro group could direct the incoming nucleophile to the less hindered position of the intermediate seleniranium ion. cardiff.ac.uk Electronically, the nitro group's influence on the stability of charged intermediates would also play a crucial role in determining the regiochemical outcome. nih.gov
For stereoselective transformations, while the achiral nature of 2-nitrobenzeneseleninic acid itself would not induce enantioselectivity, its reactions could be diastereoselective. In selenocyclization reactions, for instance, the stereochemistry of the newly formed ring would be influenced by the geometry of the starting olefin and the steric demands of the selenium reagent. cardiff.ac.uk The development of chiral variants of such reagents is an active area of research in organoselenium chemistry. nih.gov
Integration of Benzeneseleninic Acid, 2-nitro- in Multi-Step Synthetic Sequences
The potential for integrating 2-nitrobenzeneseleninic acid into multi-step synthetic sequences is significant. Its ability to introduce a selenium moiety and a nitro group simultaneously offers strategic advantages. The selenium group can be a versatile handle for further transformations, such as selenoxide eliminations to introduce unsaturation, or it can be removed reductively. The nitro group can be reduced to an amine, which can then be used in a variety of subsequent reactions, including diazotization and coupling reactions, or as a directing group in further aromatic substitutions. nih.gov
For example, a synthetic sequence could involve an initial selenofunctionalization of a complex molecule using 2-nitrobenzeneseleninic acid, followed by manipulation of the newly introduced selenium and nitro groups to build up molecular complexity. The mild conditions often employed in organoselenium chemistry would be particularly beneficial in the context of late-stage functionalization in the synthesis of natural products or pharmaceuticals.
Computational Chemistry and Theoretical Studies on Benzeneseleninic Acid, 2 Nitro
Quantum Chemical Calculations of Benzeneseleninic Acid, 2-nitro- Electronic Structure
Currently, there are no published studies that provide a detailed analysis of the electronic structure of 2-nitrobenzeneseleninic acid through quantum chemical calculations. Such a study would theoretically involve the use of methods like Hartree-Fock (HF) or post-Hartree-Fock methods to determine properties like molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps. This information would be crucial for understanding the molecule's intrinsic reactivity.
Molecular Modeling of Reaction Intermediates and Transition States
Detailed molecular modeling of reaction intermediates and transition states involving 2-nitrobenzeneseleninic acid is not present in the current body of scientific literature. This type of research would be essential for elucidating the mechanisms of reactions catalyzed by this compound. By mapping the potential energy surface, researchers could identify the lowest energy pathways for reactions and understand the factors that control the reaction rates.
Density Functional Theory (DFT) Applications in Benzeneseleninic Acid, 2-nitro- Research
While DFT has been widely applied in organoselenium chemistry, specific applications to 2-nitrobenzeneseleninic acid are not documented. A dedicated DFT study would allow for the calculation of a wide range of properties, including optimized geometries, vibrational frequencies, and thermochemical data. Furthermore, DFT could be used to simulate spectroscopic data, such as NMR and IR spectra, to complement experimental findings.
Prediction of Reactivity and Selectivity Profiles for Benzeneseleninic Acid, 2-nitro-
The prediction of reactivity and selectivity profiles for 2-nitrobenzeneseleninic acid using computational methods has not been reported. Such a study would likely involve the calculation of reactivity indices derived from conceptual DFT, such as Fukui functions and dual descriptors, to predict the most likely sites for electrophilic and nucleophilic attack. Understanding these profiles would be invaluable for designing new synthetic methodologies that utilize this catalyst.
Future Research Directions and Emerging Applications of Benzeneseleninic Acid, 2 Nitro
Exploration of Novel Synthetic Methodologies
The development of efficient and selective synthetic routes is fundamental to unlocking the potential of Benzeneseleninic acid, 2-nitro-. While standard methods for the synthesis of nitroarenes and seleninic acids exist, future research could focus on developing more sustainable and high-yielding methodologies tailored to this specific compound. mdpi-res.commdpi.com
Future synthetic explorations could investigate direct oxidation of 2-nitrophenylselenyl compounds. Another avenue involves the controlled nitration of benzeneseleninic acid, where achieving regioselectivity for the ortho position would be a key challenge. The development of novel catalytic systems for these transformations could significantly improve efficiency and reduce waste. researchgate.net Furthermore, exploring one-pot syntheses from readily available starting materials would be a significant advancement, making the compound more accessible for further research. nih.gov
Table 1: Potential Synthetic Strategies for Benzeneseleninic acid, 2-nitro-
| Synthetic Approach | Potential Precursors | Key Research Focus |
| Oxidation | 2-Nitrodiphenyl diselenide, 2-Nitroselenophenol | Development of selective and green oxidizing agents. |
| Electrophilic Nitration | Benzeneseleninic acid | Optimization of reaction conditions to favor ortho-substitution. |
| From Aryl Amines | 2-Nitroaniline | Diazotization followed by selenation and oxidation. |
Development of New Catalytic Systems Incorporating Benzeneseleninic Acid, 2-nitro-
Organoselenium compounds have demonstrated efficacy as catalysts in a range of organic transformations, particularly in oxidation reactions. mdpi.com Benzeneseleninic acid itself can act as a catalyst for various oxidation processes. The introduction of a strong electron-withdrawing nitro group at the ortho position of Benzeneseleninic acid, 2-nitro- is expected to significantly modify its catalytic properties.
Future research should focus on evaluating the catalytic activity of Benzeneseleninic acid, 2-nitro- in reactions such as the oxidation of aldehydes, ketones, and sulfides. mdpi.com The nitro group could enhance the electrophilicity of the selenium center, potentially leading to a more active catalyst. Comparative studies with unsubstituted benzeneseleninic acid and other substituted analogues would provide valuable insights into the structure-activity relationship. The development of recyclable catalytic systems based on this compound, possibly by immobilization on solid supports, would also be a significant area of investigation.
Table 2: Potential Catalytic Applications of Benzeneseleninic acid, 2-nitro-
| Reaction Type | Substrate | Potential Advantages |
| Oxidation of Aldehydes | Aromatic and Aliphatic Aldehydes | Potentially higher catalytic turnover due to the electron-withdrawing nitro group. mdpi.com |
| Baeyer-Villiger Oxidation | Ketones | A metal-free alternative for the synthesis of esters. |
| Oxidation of Sulfides | Thioethers | Selective oxidation to sulfoxides or sulfones. |
Integration of Benzeneseleninic Acid, 2-nitro- in Advanced Materials Science Research
The unique properties of organoselenium compounds are being increasingly exploited in materials science. rsc.org Selenium-containing polymers, for instance, have shown promise as redox-responsive materials and materials with high refractive indices. rsc.orgrsc.org The incorporation of Benzeneseleninic acid, 2-nitro- into polymer backbones or as a pendant group could lead to the development of novel functional materials.
Future research could explore the synthesis of polymers containing the 2-nitrobenzeneseleninic acid moiety. These materials could exhibit interesting redox-responsive behaviors, where the seleninic acid group can be reversibly oxidized and reduced. This could be useful in applications such as controlled drug release systems or sensors. acs.orgnih.gov Furthermore, the high polarity imparted by the nitro and seleninic acid groups might lead to materials with interesting self-assembly properties or enhanced compatibility with polar matrices. The potential for these materials to inhibit biofilm formation is another promising avenue for exploration. nih.gov
Interdisciplinary Research Endeavors Involving Benzeneseleninic Acid, 2-nitro-
The most exciting future prospects for Benzeneseleninic acid, 2-nitro- may lie at the interface of chemistry, biology, and medicine. Organoselenium compounds are well-known for their antioxidant properties and their ability to mimic the activity of the selenoenzyme glutathione (B108866) peroxidase (GPx). nih.govnih.gov GPx plays a crucial role in protecting cells from oxidative damage by reducing harmful peroxides. mdpi.commdpi.com
Benzeneseleninic acid, 2-nitro- is a prime candidate for investigation as a GPx mimic. researchgate.netnih.gov The seleninic acid moiety is the key functional group responsible for this catalytic activity. nih.gov The presence of the nitro group could modulate this activity, and its electron-withdrawing nature might enhance the compound's ability to catalyze the reduction of peroxides by thiols like glutathione. nih.gov This opens up possibilities for its use in studying oxidative stress-related diseases and as a potential therapeutic agent. researchgate.net
Furthermore, the biological activities of nitro compounds are also well-documented, with many exhibiting antimicrobial and other pharmacological effects. nih.govfrontiersin.org The combination of a seleninic acid and a nitro group in a single molecule could lead to synergistic or novel biological activities. Future interdisciplinary research should, therefore, focus on a thorough evaluation of the antioxidant and cytotoxic properties of Benzeneseleninic acid, 2-nitro-. mdpi.comresearchgate.netnih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-nitrobenzeneseleninic acid, and how can its purity be verified?
- Synthesis : 2-Nitrobenzeneseleninic acid is typically derived from diphenyl diselenide via oxidation with hydrogen peroxide or ozone, followed by nitration at the aromatic ring. Similar to benzeneseleninic acid synthesis (), the nitro group is introduced through electrophilic substitution using nitric acid under controlled conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is employed for isolation ( ).
- Characterization : Purity is confirmed via melting point analysis (121–124°C, lit.), H/C NMR, and IR spectroscopy ( ).
Q. What safety protocols are critical when handling 2-nitrobenzeneseleninic acid in laboratory settings?
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion due to toxicity (H301+H331+H373+H410) ( ).
- Storage : Store at 4°C (preferably –4°C) in airtight, light-resistant containers ( ).
- Waste Disposal : Segregate selenium-containing waste and use certified disposal services to prevent environmental contamination ( ).
Q. How does 2-nitrobenzeneseleninic acid function as an electrophilic selenium source in organic reactions?
- The nitro group enhances electrophilicity at the selenium center via electron-withdrawing effects, facilitating reactions such as epoxidation of alkenes ( ). In photocatalyzed reactions (e.g., β-hydroxyselenylation), visible light (blue LED) activates the Se center to generate PhSe• radicals, which react with alkenes to form C–Se bonds ( ).
Advanced Research Questions
Q. What mechanistic insights explain the role of 2-nitrobenzeneseleninic acid in epoxidation reactions?
- In situ generation of "nitrobenzeneperoxyseleninic acid" occurs via reaction with hydrogen peroxide. This intermediate acts as the epoxidizing agent, transferring oxygen to alkenes (). Kinetic studies suggest the nitro group stabilizes the peroxyseleninic intermediate, enhancing reaction efficiency compared to unsubstituted analogs ( ).
Q. How do substituents (e.g., nitro vs. chloro) on benzeneseleninic acid derivatives influence their reactivity and stability?
- Electron-withdrawing effects : Nitro groups increase the oxidation potential of selenium, improving stability but reducing nucleophilicity. Comparative studies with 4-chlorobenzeneseleninic acid ( ) show nitro derivatives exhibit slower reduction kinetics with iodide ions ( ).
- Applications : Nitro-substituted derivatives are more effective in radical-mediated reactions (e.g., photocatalysis) due to enhanced radical stabilization ( ).
Q. What methodologies optimize the regioselectivity of β-hydroxyselenylation using 2-nitrobenzeneseleninic acid under visible-light conditions?
- Reaction conditions : Use eosin Y (5 mol%) as a photocatalyst, DMSO as a solvent, and blue LED irradiation for 2 hours ( ).
- Substrate scope : Styrenes with electron-donating groups (e.g., –OMe) show higher regioselectivity (up to 84% yield). Mechanistic probes (e.g., radical traps like TEMPO) confirm the involvement of PhSe• and hydroxyl radicals ( ).
Q. How can computational modeling predict the reactivity of 2-nitrobenzeneseleninic acid in novel catalytic cycles?
- Density functional theory (DFT) calculations reveal the nitro group lowers the LUMO energy of the selenium center, favoring electrophilic attack. Simulations of transition states in epoxidation and radical reactions align with experimental kinetic data ( ).
Methodological and Analytical Considerations
Q. What analytical techniques are recommended for detecting selenium species in reaction mixtures?
- Chromatography : HPLC with UV/Vis detection or ICP-MS for selenium quantification.
- Spectroscopy : Se NMR (for speciation) and EPR (to confirm radical intermediates) ( ).
Q. How can conflicting data on reaction yields be resolved when using 2-nitrobenzeneseleninic acid?
- Controlled variables : Ensure consistent light intensity (measured with a radiometer), solvent purity, and catalyst loading. Replicate experiments under inert atmospheres to exclude oxygen interference ( ).
- Data reconciliation : Compare results with kinetic isotope effect (KIE) studies or substituent electronic parameter (Hammett) analyses ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
